molecular formula C10H30O2Si4 B3054893 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane CAS No. 6231-65-8

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane

Cat. No.: B3054893
CAS No.: 6231-65-8
M. Wt: 294.68 g/mol
InChI Key: YZNBINKSQHFYCN-UHFFFAOYSA-N
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Description

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane (CAS 1438-82-0), commonly referred to as pentamethyldisiloxane, is a disiloxane derivative with the molecular formula C₅H₁₅OSi₂ and a molecular weight of 147.344 g/mol . Its structure comprises a central disiloxane backbone (Si–O–Si) substituted with five methyl groups and a pentamethyldisilanyloxy moiety. This compound is widely utilized as a precursor in hydrosilylation reactions , a key process in silicone polymer synthesis. Its physical properties, such as low viscosity and volatility, make it suitable for applications in coatings, adhesives, and functionalized materials .

Properties

IUPAC Name

[dimethyl(trimethylsilyloxy)silyl]oxy-dimethyl-trimethylsilylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H30O2Si4/c1-13(2,3)11-15(7,8)12-16(9,10)14(4,5)6/h1-10H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNBINKSQHFYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H30O2Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80540919
Record name 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6231-65-8
Record name 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80540919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane can be synthesized through several methods. One common approach involves the reaction of hexamethyldisiloxane with chloropentamethyldisilane in the presence of a base such as potassium hydroxide (KOH). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compounds.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of specialized reactors and controlled environments ensures high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into different silane derivatives.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the silicon atoms under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane has numerous applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the development of biocompatible materials and as a component in certain biomedical devices.

    Medicine: It is investigated for its potential use in drug delivery systems and as a protective coating for medical implants.

    Industry: The compound is employed in the production of specialty silicones, lubricants, and coatings due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane involves its interaction with various molecular targets. The silicon-oxygen bonds in the compound provide flexibility and stability, allowing it to form strong interactions with other molecules. These interactions can influence the physical and chemical properties of the materials it is incorporated into, enhancing their performance and durability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Disiloxanes are structurally diverse, with variations in substituents significantly influencing their chemical and physical properties. Below is a detailed comparison of pentamethyldisiloxane with analogous compounds:

Phenyl-Substituted Disiloxanes

  • 1,1,1,3,3-Pentamethyl-3-phenyldisiloxane (CAS 14920-92-4): Molecular Formula: C₁₁H₂₀OSi₂. The phenyl group introduces π-conjugation, enhancing thermal stability but reducing solubility in nonpolar solvents compared to pentamethyldisiloxane . Applications: Used in high-temperature lubricants due to its resistance to thermal degradation.
  • 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane (CAS 56-33-7):

    • Molecular Formula : C₁₆H₂₂OSi₂.
    • Dual phenyl substitution increases molecular rigidity, raising the glass transition temperature (Tg) by ~30°C compared to pentamethyldisiloxane .

Halogenated Derivatives

  • 1-(Chloromethyl)-1,1,3,3,3-pentamethyldisiloxane (CAS 17201-83-1):
    • Molecular Formula : C₆H₁₇ClOSi₂.
    • The chloromethyl group enables nucleophilic substitution reactions , making it a versatile intermediate for functionalized silicones. This reactivity is absent in pentamethyldisiloxane .
    • Applications: Cross-linking agent in silicone elastomers.

Vinyl-Functionalized Disiloxanes

  • 1,3-Divinyltetramethyldisiloxane (CAS 2627-95-4): Molecular Formula: C₈H₁₈OSi₂. Dual vinyl groups facilitate polymerization via hydrosilylation or radical pathways, contrasting with the inert methyl groups in pentamethyldisiloxane . Applications: Key monomer in silicone rubbers and resins.
  • Vinylpentamethyldisiloxane (CAS 1438-79-5):

    • Molecular Formula : C₇H₁₈OSi₂.
    • The single vinyl group allows controlled polymerization, offering a balance between reactivity and stability compared to fully methylated analogs .

Long-Chain Alkyl Substitutions

  • 1,1,1,3,3-Pentamethyl-3-octyldisiloxane (CAS 180006-15-9):
    • Molecular Formula : C₁₃H₃₂OSi₂.
    • The octyl chain enhances hydrophobicity and reduces vapor pressure by ~40% compared to pentamethyldisiloxane, making it suitable for water-repellent coatings .

Hydroxyl-Functionalized Disiloxanes

  • 1-Hydroxy-1,1,3,3,3-pentaphenyldisiloxane ([Si₂O(OH)(Ph)₅]):
    • The hydroxyl group enables hydrogen bonding , increasing viscosity by ~200% compared to methyl-substituted disiloxanes. This property is absent in pentamethyldisiloxane .
    • Applications: Catalyst support in organic synthesis.

Data Tables

Table 1. Structural and Physical Properties of Selected Disiloxanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Viscosity (cP)
Pentamethyldisiloxane C₅H₁₅OSi₂ 147.34 Methyl 101–103 0.65
1,1,1,3,3-Pentamethyl-3-phenyldisiloxane C₁₁H₂₀OSi₂ 224.45 Phenyl, Methyl 245–248 2.10
1-(Chloromethyl)-pentamethyldisiloxane C₆H₁₇ClOSi₂ 196.82 Chloromethyl, Methyl 165–168 1.20
1,3-Divinyltetramethyldisiloxane C₈H₁₈OSi₂ 186.40 Vinyl, Methyl 142–145 0.85

Research Findings

  • Synthetic Utility : Pentamethyldisiloxane’s methyl groups provide steric hindrance, slowing unintended side reactions in hydrosilylation compared to vinyl- or chloromethyl-substituted analogs .
  • Thermal Stability : Phenyl-substituted disiloxanes exhibit 20–30% higher decomposition temperatures than methylated variants due to aromatic stabilization .
  • Environmental Impact : Long-chain alkyl disiloxanes (e.g., octyl derivatives) show lower volatility, reducing atmospheric release compared to pentamethyldisiloxane .

Biological Activity

1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane is a siloxane compound with the molecular formula C10H30O2Si4C_{10}H_{30}O_{2}Si_{4}. This compound is notable for its unique structure that incorporates multiple silicon and oxygen atoms, which contributes to its potential biological activity.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C10H30O2Si4\text{Chemical Structure }\text{C}_{10}\text{H}_{30}\text{O}_{2}\text{Si}_{4}
PropertyValue
Molecular Weight330.83 g/mol
AppearanceColorless liquid
Boiling PointNot specified
SolubilitySoluble in organic solvents

Research indicates that siloxane compounds can exhibit various biological activities due to their ability to interact with biological membranes and proteins. The presence of multiple methyl groups in this compound may enhance its lipophilicity, allowing it to penetrate cellular membranes more easily.

Antimicrobial Activity

Preliminary studies suggest that siloxanes can possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against certain bacterial strains. The exact mechanism is thought to involve disruption of microbial cell membranes.

Cytotoxicity Studies

Case Study 1: Cytotoxic Effects on Cancer Cells

A study assessed the cytotoxic effects of various siloxane compounds on human cancer cell lines. The results indicated that certain siloxanes could induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS).

Table: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
This compoundNot availableMCF-7 (Breast Cancer)
Siloxane Analog A25HeLa (Cervical Cancer)
Siloxane Analog B30A549 (Lung Cancer)

Anti-inflammatory Properties

Research has suggested that siloxanes can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane
Reactant of Route 2
Reactant of Route 2
1,1,1,3,3-Pentamethyl-3-[(pentamethyldisilanyl)oxy]disiloxane

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